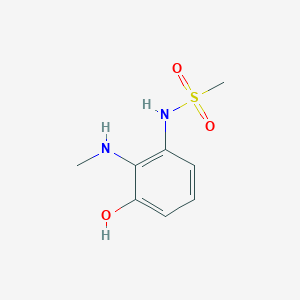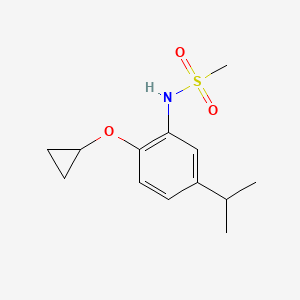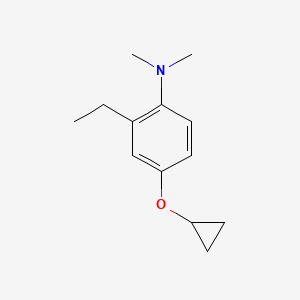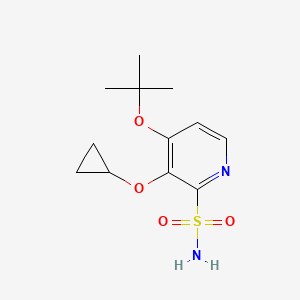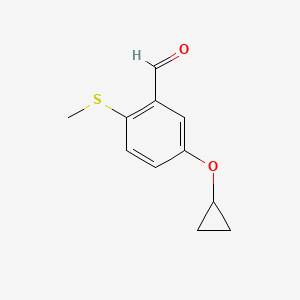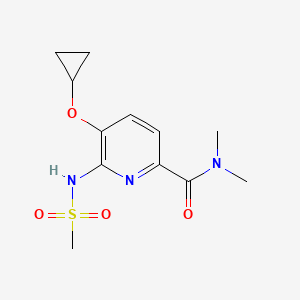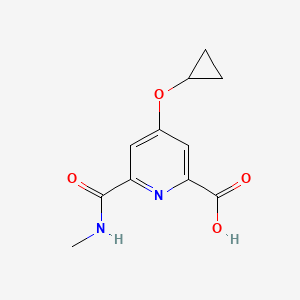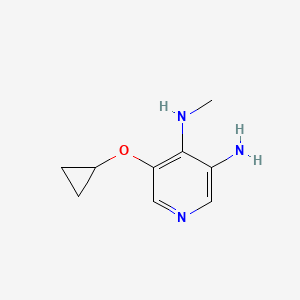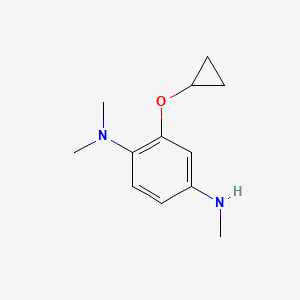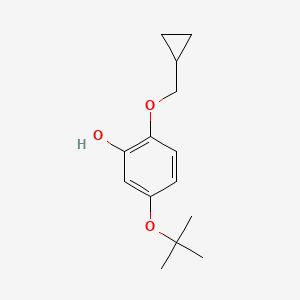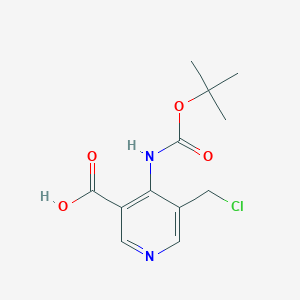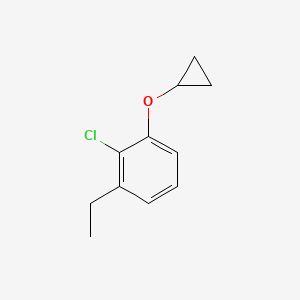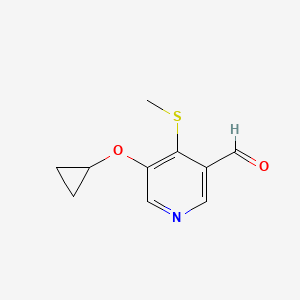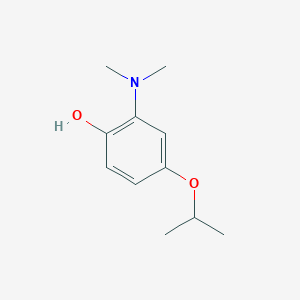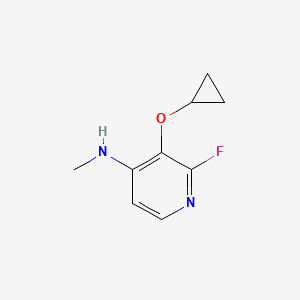
3-Cyclopropoxy-2-fluoro-N-methylpyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-2-fluoro-N-methylpyridin-4-amine is a chemical compound with the molecular formula C9H11FN2O and a molecular weight of 182.19 g/mol . This compound is part of the fluoropyridine family, which is known for its interesting and unusual physical, chemical, and biological properties due to the presence of fluorine atoms in the aromatic ring .
Métodos De Preparación
The synthesis of 3-Cyclopropoxy-2-fluoro-N-methylpyridin-4-amine involves several steps. One common method includes the nucleophilic substitution reaction where a fluorine atom is introduced into the pyridine ring. This process often requires specific reagents and conditions to achieve the desired substitution . Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
3-Cyclopropoxy-2-fluoro-N-methylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reducing agents can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-2-fluoro-N-methylpyridin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound can be used in the development of new materials and agrochemicals.
Mecanismo De Acción
The mechanism by which 3-Cyclopropoxy-2-fluoro-N-methylpyridin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing properties influence the compound’s reactivity and interactions with biological molecules . This can affect various pathways, including those involved in signal transduction and metabolic processes.
Comparación Con Compuestos Similares
3-Cyclopropoxy-2-fluoro-N-methylpyridin-4-amine can be compared with other similar compounds, such as:
3-Cyclopropoxy-2-fluoro-N,N-dimethylpyridin-4-amine: This compound has an additional methyl group, which can influence its chemical properties and reactivity.
2-Fluoropyridine: A simpler fluorinated pyridine, which lacks the cyclopropoxy and N-methyl groups, resulting in different reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties.
Propiedades
Fórmula molecular |
C9H11FN2O |
|---|---|
Peso molecular |
182.19 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-2-fluoro-N-methylpyridin-4-amine |
InChI |
InChI=1S/C9H11FN2O/c1-11-7-4-5-12-9(10)8(7)13-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12) |
Clave InChI |
JBTNMVMFXWLYLX-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C(=NC=C1)F)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


